molecular formula C22H12F6O6S2 B153238 (R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate) CAS No. 126613-06-7

(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)

Cat. No. B153238
M. Wt: 550.5 g/mol
InChI Key: OYJLCOSEYYZULE-UHFFFAOYSA-N
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Description

(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate) is a chiral compound that is related to the field of asymmetric synthesis and chiral ligand design. The compound is derived from binaphthol, which is a well-known scaffold for chiral ligands such as BINAP. BINAP and its derivatives are widely used in asymmetric catalysis due to their ability to induce chirality in the synthesis of various compounds.

Synthesis Analysis

The synthesis of related compounds involves the use of binaphthol as an intermediate. For instance, the synthesis of (R)-(+)-BINAP involves the acylation and sulfonation of binaphthol, followed by a series of replacement reactions to introduce the diphenylphosphino groups . Although the exact synthesis of (R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate) is not detailed in the provided papers, it can be inferred that similar strategies involving the functionalization of binaphthol could be employed.

Molecular Structure Analysis

The molecular structure of related binaphthalene derivatives has been studied through crystallography. For example, the crystal structure of (R)-Diethyl N,N'-[1,1'-binaphthalene]-2,2'-bis(oxamate) has been determined, showing that it crystallizes in a chiral monoclinic space group without the formation of intermolecular hydrogen bonds . This suggests that the molecular structure of (R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate) would also exhibit chirality and could potentially crystallize in a similar fashion.

Chemical Reactions Analysis

The chemical reactions involving (R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate) would likely be centered around its use as a chiral ligand or reagent in asymmetric synthesis. The presence of the trifluoromethanesulfonate groups suggests that it could act as a leaving group in substitution reactions or as an activating group for further functionalization.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate) are not provided, the properties of related compounds can offer some insights. For instance, the synthesis and characterization of bis((trifluoromethyl)sulfonyl)amine and related compounds reveal that the presence of (trifluoromethyl)sulfonyl groups can lead to high gas-phase acidity and extensive electron delocalization . These properties could influence the reactivity and stability of (R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate), as well

Scientific Research Applications

  • Catalysis in Late-Transition Metal Reactions : This compound has been used as a chiral ligand in late-transition metal catalysis. For instance, it has shown effectiveness in the asymmetric 1,4-addition of arylboronic acids to cyclic α,β-unsaturated ketones and esters (Mariz et al., 2008).

  • Williamson Reaction : It plays a role in the Williamson Reaction for the resolution of certain compounds, demonstrating its utility in organic synthesis (Mazaleyrat & Wakselman, 1996).

  • Preparation of Enantiomerically Pure Compounds : This ligand is involved in methods for preparing enantiomerically pure compounds, showcasing its significance in stereochemistry (Liu et al., 2003).

  • Synthesis of Binaphthyl Trisilanes : Research shows its use in the synthesis and characterization of new binaphthyl trisilanes, contributing to the field of organometallic chemistry (Russell et al., 2009).

  • Optical Isomer Resolution : It has been utilized in the resolution of optical isomers, providing a practical route to highly pure enantiomers of certain compounds (Tamai et al., 1990).

  • Hydroformylation Catalysts : This compound has also found applications as a water-soluble catalyst for two-phase olefin hydroformylation, displaying high activity and productivity in this area (Herrmann et al., 1995).

  • Asymmetric Hydrogenation : Its sulfonated form has been used in asymmetric hydrogenation, achieving high optical yields even in water (Wan & Davis, 1993).

Safety And Hazards

“®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate)” is known to cause severe skin burns and eye damage . Safety precautions include avoiding swallowing, wearing eye and face protection, and rinsing cautiously with water in case of eye contact .

properties

IUPAC Name

[1-[2-(trifluoromethylsulfonyloxy)naphthalen-1-yl]naphthalen-2-yl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F6O6S2/c23-21(24,25)35(29,30)33-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)34-36(31,32)22(26,27)28/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJLCOSEYYZULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155257
Record name Methanesulfonic acid, trifluoro-, (1,1'-binaphthalene)-2,2'-diyl ester
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Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)

CAS RN

128544-05-8, 128575-34-8, 126613-06-7
Record name (S)-BINOL bis(triflate)
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Record name 2,2′-Bis(trifluoromethanesulfonyloxy)-1,1′-binaphthyl
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Record name (R)-2,2′-Bis(trifluoromethanesulfonyloxy)-1,1′-binaphthyl
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Record name Methanesulfonic acid, trifluoro-, (1,1'-binaphthalene)-2,2'-diyl ester
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Record name Methanesulfonic acid, trifluoro-, (1,1'-binaphthalene)-2,2'-diyl ester
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Record name Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-(1R)-[1,1'-binaphthalene]-2,2'-diyl ester, stereoisomer
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Record name Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-(1S)-[1,1'-binaphthalene]-2,2'-diyl ester
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Record name Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-[1,1'-binaphthalene]-2,2'-diyl ester
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PCB Page, BR Buckley, MM Farah, AJ Blacker - 2009 - Wiley Online Library
Enantiomerically enriched epoxides are useful intermediates that have found many applications in asymmetric synthesis, and development of efficient catalysts for asymmetric …

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